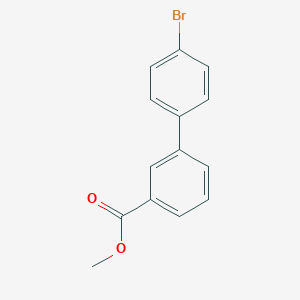

Methyl 3-(4-bromophenyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-bromophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOKFKAMZICCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629614 | |

| Record name | Methyl 4'-bromo[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-25-2 | |

| Record name | Methyl 4'-bromo[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromo-biphenyl-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl 3 4 Bromophenyl Benzoate

Retrosynthetic Analysis and Key Disconnections in Complex Ester Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 3-(4-bromophenyl)benzoate, the most logical and strategic disconnection is at the C-C bond connecting the two phenyl rings. This bond is the key feature of the biphenyl (B1667301) moiety.

This disconnection reveals two primary precursor fragments: a functionalized methyl benzoate (B1203000) synthon and a 4-bromophenyl synthon. This approach is characteristic of strategies that utilize powerful cross-coupling reactions, which are designed to form precisely this type of aryl-aryl bond. The most common implementation of this strategy is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgmdpi.com This leads to two specific, stable, and readily accessible precursors, as detailed in the table below.

| Target Molecule | Key Disconnection | Precursor 1 (Methyl Benzoate Derivative) | Precursor 2 (Bromophenyl Derivative) | Proposed Reaction |

|---|---|---|---|---|

| This compound | Aryl-Aryl C-C Bond | Methyl 3-bromobenzoate | 4-Bromophenylboronic acid | Suzuki-Miyaura Coupling |

Alternative disconnections are less common due to the efficiency of the cross-coupling approach. For instance, forming the ester bond last would require the synthesis of 3-(4-bromophenyl)benzoic acid, which itself would still necessitate the aryl-aryl bond formation as a key step. Therefore, the cross-coupling disconnection is the most direct and synthetically viable route.

Precursor Synthesis and Functionalization Pathways

Synthesis of Substituted Bromophenyl Building Blocks

The primary building block required for the Suzuki-Miyaura pathway is 4-bromophenylboronic acid. This compound is an organoboron reagent widely used in organic synthesis for forming carbon-carbon bonds. cymitquimica.comlanhaiindustry.com It is a white to off-white solid that is soluble in many polar organic solvents. cymitquimica.com

The synthesis of 4-bromophenylboronic acid can be achieved through various methods. One common laboratory preparation involves the reaction of 4-bromoaniline. The process begins with the diazotization of 4-bromoaniline using sodium nitrite in an acidic medium (hydrochloric acid and methanol) at low temperatures (0-5 °C). chemicalbook.com The resulting diazonium salt is then reacted in situ, followed by workup, to yield 4-bromophenylboronic acid. chemicalbook.com This reagent is crucial for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. cymitquimica.comchemicalbook.com

Preparation of Functionalized Methyl Benzoate Precursors

The complementary precursor is Methyl 3-bromobenzoate, a halogenated benzoate derivative. chemicalbook.com It serves as the electrophilic partner in the cross-coupling reaction. This compound is typically synthesized through a Fischer esterification of 3-bromobenzoic acid. chemicalbook.com The reaction involves dissolving 3-bromobenzoic acid in methanol (B129727), which acts as both the solvent and the reactant, with a catalytic amount of a strong acid, such as concentrated sulfuric acid. chemicalbook.com The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product. chemicalbook.com Subsequent workup, including neutralization and purification by silica gel chromatography, yields the pure methyl 3-bromobenzoate. chemicalbook.com

| Reactant | Reagents | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Bromobenzoic acid | Methanol, Sulfuric acid (catalyst) | Reflux under nitrogen for 10 hours | Methyl 3-bromobenzoate | 85% chemicalbook.com |

Methyl 3-bromobenzoate is a versatile reagent used in the synthesis of various more complex molecules. chemicalbook.comguidechem.com

Carbon-Carbon Coupling Reactions for Biphenyl Moiety Formation

The key step in the synthesis of this compound is the formation of the biphenyl core by coupling the two previously synthesized precursors.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Heck-type)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective and widely used method for the formation of aryl-aryl bonds. libretexts.orgnih.gov The reaction involves the coupling of an organoboron compound (4-bromophenylboronic acid) with an organohalide (Methyl 3-bromobenzoate) in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org A wide variety of palladium catalysts, ligands, bases, and solvent systems can be employed, allowing for optimization to achieve high yields. nih.govmdpi.com

| Component | Examples |

|---|---|

| Palladium Catalyst Precursors | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ libretexts.orgmdpi.com |

| Ligands | Triphenylphosphine (PPh₃), CataCXium A nih.gov |

| Bases | K₂CO₃, K₃PO₄, Cs₂CO₃ mdpi.comnih.govmdpi.com |

| Solvents | Toluene (B28343), 1,4-Dioxane/Water, 2-MeTHF mdpi.comnih.gov |

Heck-type Reactions

The Mizoroki-Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically involving the reaction of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While a direct Heck reaction is not the most straightforward route to synthesize this compound, a Heck-type strategy could be envisioned. For example, one could couple an aryl halide with a styrene derivative, followed by subsequent functional group manipulations. However, for the specific target molecule, this would be a more convoluted and less efficient pathway compared to the direct Suzuki-Miyaura coupling. The Heck reaction generally follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination. wikipedia.orglibretexts.org

Other Metal-Mediated Coupling Strategies

Beyond the Suzuki and Heck reactions, other metal-mediated couplings can be employed for aryl-aryl bond formation.

Negishi Coupling

The Negishi cross-coupling reaction is a viable alternative that involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. For the synthesis of this compound, this would involve the preparation of a 4-bromophenylzinc reagent, which would then be coupled with methyl 3-bromobenzoate. It has been reported that methyl 3-bromobenzoate can undergo Negishi cross-coupling with diarylzinc reagents in the presence of a palladium catalyst. chemicalbook.com This method offers an alternative to the use of organoboron compounds.

Esterification Techniques and Post-Coupling Functional Group Transformations

The conversion of the carboxylic acid group in 3-(4-bromophenyl)benzoic acid to a methyl ester is a crucial final step in the synthesis of the target molecule. The most common and direct method for this transformation is the Fischer-Speicher esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is typically used, or water is removed as it is formed.

Alternatively, other esterification methods can be employed. For instance, the use of diazomethane provides a high-yield route to methyl esters, although the hazardous and explosive nature of diazomethane limits its large-scale application. Another approach involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with methanol. This two-step process is generally very effective but involves harsher reagents.

Post-coupling functional group transformations are also a consideration in the broader synthetic strategy. For instance, if the Suzuki-Miyaura coupling is performed on a substrate with a protected carboxylic acid or a precursor functional group, a deprotection or conversion step would be necessary after the C-C bond formation. However, the direct coupling of 3-bromobenzoic acid followed by esterification is often a more convergent and efficient approach.

Optimization of Reaction Conditions and Yield Enhancement

Influence of Catalyst Systems and Ligand Effects

The choice of the palladium catalyst and the associated ligand is paramount for a successful Suzuki-Miyaura coupling. While various palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used, the ligand plays a critical role in the catalytic cycle. mdpi.com Phosphine (B1218219) ligands are widely employed due to their ability to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.

Bulky and electron-rich phosphine ligands have been shown to be particularly effective in promoting the coupling of aryl bromides. For instance, ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high activity, allowing for reactions to be performed at low catalyst loadings and even at room temperature for some substrates. nih.gov The steric bulk of these ligands is thought to promote the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center. The choice of ligand can significantly impact the reaction rate and the formation of byproducts. nih.gov

| Catalyst/Ligand | Substrate 1 | Substrate 2 | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | Aryl Chloride | Arylboronic acid | High | nih.gov |

| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Good | mdpi.com |

| Pd(OH)₂ | Substituted Bromobenzene | Phenylboronic acid | Good | nih.gov |

Role of Solvents and Bases in Reaction Efficiency and Selectivity

The selection of the solvent and base is another critical factor in optimizing the Suzuki-Miyaura reaction. The solvent must be capable of dissolving the reactants and the catalyst system to a sufficient extent. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and various alcohols. Aqueous solvent mixtures, such as toluene/water or dioxane/water, are frequently used as they can facilitate the dissolution of the inorganic base and the boronic acid salt. researchgate.net

The base plays a crucial role in the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. A variety of inorganic bases are used, with carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being the most common. The strength and solubility of the base can influence the reaction rate and yield. For example, cesium carbonate is often found to be a highly effective base in many Suzuki couplings. In some cases, the use of aqueous ethanol has been shown to be a suitable solvent system, offering a more environmentally friendly option. researchgate.net

| Solvent | Base | Substrates | Yield (%) | Reference |

| Dioxane/H₂O | Cs₂CO₃ | ortho-bromoanilines / boronic esters | Good to Excellent | nih.gov |

| Toluene | Cs₂CO₃ | Aryl bromides / phenylboronic acid | Good | researchgate.net |

| EtOH/H₂O (1:2) | K₂CO₃ | Bromobenzene / phenylboronic acid | High | researchgate.net |

Temperature, Pressure, and Atmospheric Control in Synthesis

Temperature is a key parameter that influences the rate of the Suzuki-Miyaura reaction. Generally, heating the reaction mixture is necessary to achieve a reasonable reaction time, with temperatures typically ranging from 60 to 110 °C. nih.govresearchgate.net However, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted side products. The optimal temperature is dependent on the reactivity of the specific substrates and the stability of the catalyst system. For some highly active catalyst systems, the reaction can proceed efficiently at room temperature. nih.gov

The reaction is typically carried out at atmospheric pressure. While pressure is not a commonly varied parameter in standard laboratory-scale Suzuki-Miyaura reactions, it can be a factor in industrial-scale processes, particularly when dealing with volatile solvents.

To prevent the oxidation of the phosphine ligands and the Pd(0) catalyst, the reaction is usually conducted under an inert atmosphere, such as nitrogen or argon. This is particularly important when using air-sensitive ligands or when the reaction is run for an extended period at elevated temperatures.

Stereoselective Synthesis Approaches for Related Derivatives

While this compound itself is not chiral, the synthesis of certain of its derivatives, particularly those with ortho-substituents on the biaryl axis, can lead to the formation of atropisomers. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The development of stereoselective methods to control the axial chirality of biaryl compounds is an active area of research.

Asymmetric Suzuki-Miyaura coupling reactions have emerged as a powerful tool for the enantioselective synthesis of atropisomeric biaryls. These reactions typically employ a chiral palladium catalyst, which is generated in situ from a palladium precursor and a chiral ligand. The chiral ligand creates a chiral environment around the palladium center, which can differentiate between the two prochiral faces of the substrate during the key bond-forming steps, leading to the preferential formation of one atropisomer over the other.

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. In the context of the synthesis of this compound, several green chemistry principles can be applied.

One of the primary focuses is the use of greener solvents. Traditional Suzuki-Miyaura reactions often employ organic solvents such as toluene and dioxane, which have environmental and health concerns. The use of water as a reaction medium, or aqueous-organic solvent mixtures, is a significant step towards a more sustainable process. rsc.org Water is non-toxic, non-flammable, and inexpensive. Furthermore, performing reactions in water can sometimes lead to enhanced reactivity and selectivity.

| Green Chemistry Approach | Benefit |

| Use of aqueous media | Reduced use of volatile organic compounds (VOCs), non-toxic, non-flammable. rsc.org |

| Low catalyst loadings | Minimizes use of precious and toxic metals. |

| Recyclable catalysts | Reduces waste and improves cost-effectiveness. rsc.org |

| One-pot synthesis | Reduces solvent usage and waste generation. nih.gov |

Mechanistic Investigations and Reaction Pathways of Methyl 3 4 Bromophenyl Benzoate and Analogues

Elucidation of Reaction Mechanisms in Brominated Aromatic Systems

The reactions of brominated aromatic compounds are governed by the interplay of electronic and steric factors, often proceeding through well-defined intermediates and transition states. The formation of the core structure of Methyl 3-(4-bromophenyl)benzoate likely involves either electrophilic aromatic substitution to introduce the bromine atom or a cross-coupling reaction to form the biaryl linkage.

The mechanism of electrophilic aromatic bromination, a key method for preparing aryl bromides, proceeds through a stepwise process. nih.govwku.edu The reaction is initiated by the attack of an electrophile on the benzene (B151609) ring, leading to the formation of a positively charged reactive intermediate known as an arenium ion, or σ-complex. nih.govkhanacademy.orglibretexts.org This intermediate is resonance-stabilized, with the positive charge delocalized over the ortho and para positions relative to the point of attack. nih.gov The formation of the arenium ion is typically the slow, rate-determining step because it involves the temporary disruption of the ring's aromaticity. nih.govlibretexts.org According to the Hammond postulate, the transition state for this step is structurally and energetically similar to the arenium ion itself. nih.gov The stability of this transition state, and thus the reaction rate, can be significantly influenced by substituents on the aromatic ring. nih.gov

In the context of forming the biaryl structure, such as in Suzuki-Miyaura cross-coupling reactions, the mechanism involves a catalytic cycle with various organometallic intermediates. A common pathway involves the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. acs.org The transition states in this cycle, particularly for the oxidative addition step, can be influenced by the solvent environment. For instance, polar solvents have been proposed to stabilize anionic palladium transition states, which can alter reaction selectivity. nih.govnih.gov Computational studies suggest that bulky phosphine (B1218219) ligands favor the formation of monoligated, three-coordinate palladium species, which are highly active in both the oxidative addition and reductive elimination steps. acs.org

Beyond ionic pathways, brominated aromatic systems can undergo reactions via radical mechanisms, especially under photochemical conditions. The photochemical dehalogenation of aryl halides can occur through a radical chain reaction. acs.orgworktribe.com This process can be initiated by UVA irradiation of a mixture containing the aryl bromide and a base, such as methoxide. acs.org Mechanistic studies support a chain mechanism where initiation involves a methoxide-bromoarene complex, which is facilitated by halogen-bonding interactions. This interaction weakens the carbon-bromine bond, making it susceptible to cleavage. acs.org The subsequent chain reaction involves aryl radical intermediates. worktribe.com

Visible-light photoredox catalysis provides another powerful method for generating aryl radicals from aryl halides. nih.govmanchester.ac.uk In these systems, a photocatalyst absorbs light and initiates a single-electron transfer (SET) to the aryl halide, leading to the formation of an aryl radical. This radical can then participate in a chain-propagation process. nih.govmanchester.ac.uk For example, α-aminoalkyl radicals, generated photochemically, can act as initiators and chain carriers for the coupling of aryl halides. nih.gov Another studied mechanism involves the visible-light-induced reaction of phenols and aldehydes with BrCCl₃, which proceeds via a self-propagating radical chain. In this process, the benzoyl radical abstracts a bromine atom from BrCCl₃, regenerating the trichloromethyl radical (Cl₃C•) which continues the chain. acs.org The bromine radical (Br•) itself is a key intermediate in many reactions, capable of acting as a hydrogen acceptor to abstract a hydrogen atom from a C-H bond, thereby generating a carbon-centered radical. rsc.org

Kinetic Studies of Formation and Transformation Reactions

Kinetic studies are essential for understanding reaction rates and optimizing conditions. For complex, multi-step syntheses like those used to produce biaryl compounds, kinetics can reveal the rate-determining step and the influence of each reactant and catalyst.

Computational chemistry is a powerful tool for calculating the energetic profiles of reaction pathways, including the activation energy (ΔG‡), which is the energy barrier that must be overcome for a reaction to occur. fiveable.me For electrophilic aromatic substitution, calculations have shown that electron-donating substituents on the aromatic ring can stabilize the arenium ion intermediate and the corresponding transition state, thereby lowering the activation energy. nih.gov

In the context of palladium-catalyzed cross-coupling, thermodynamic parameters such as bond dissociation energies (BDEs) are crucial for understanding reactivity. yale.edu The relative strengths of the metal-carbon bonds for different group 10 metals (Ni, Pd, Pt) help explain their differing catalytic activities. yale.edu Density Functional Theory (DFT) calculations are frequently employed to model reaction intermediates and transition states, allowing for the determination of thermodynamic features and the elucidation of the most favorable reaction pathways for the synthesis of complex molecules like substituted biaryl furan (B31954) carboxylates. mdpi.com

Below is a table of representative bond dissociation energies for bonds relevant to cross-coupling reactions.

| Bond | Bond Dissociation Energy (kcal/mol) | Reference |

|---|---|---|

| C-C | 87.4 | yale.edu |

| Ni-C | 38.0-51.1 | yale.edu |

| Pd-C | 48.3-55.1 | yale.edu |

| Pt-C | 60.8-66.5 | yale.edu |

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates, selectivity, and even the nature of the active catalytic species. hes-so.chrsc.org In palladium-catalyzed cross-coupling reactions, the role of the solvent is multifaceted and often complex. nih.govrsc.org Solvents can activate precatalysts, stabilize organometallic intermediates, and modulate the reactivity of reagents. hes-so.ch

In the Suzuki-Miyaura coupling, solvent polarity has been shown to dramatically affect chemoselectivity. nih.govnih.gov For example, in the coupling of chloroaryl triflates, nonpolar solvents like THF or toluene (B28343) favor selective reaction at the C-Cl bond. nih.gov Conversely, certain polar aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) switch the selectivity to favor reaction at the C-OTf bond. nih.govnih.gov This switch was initially attributed to the ability of polar solvents to stabilize anionic palladium transition states. nih.govnih.gov However, further studies revealed that the effect does not simply correlate with the solvent's dielectric constant. Water, alcohols, and other polar aprotic solvents like acetone (B3395972) provide the same selectivity as nonpolar solvents, suggesting a more complex role for the solvent, possibly involving direct coordination to the palladium center. nih.govnih.govresearchgate.net

The viscosity of the solvent is another crucial parameter, particularly for reactions involving heterogeneous catalysts, as it influences mass transfer. hes-so.ch THF, having a low viscosity, has been identified as an effective solvent in certain Pd/C catalyzed Suzuki reactions. hes-so.ch Furthermore, solvent quality is paramount, as trace contaminants can act as poisons to the catalyst, significantly decreasing reaction conversion and impacting the robustness of industrial processes. hes-so.chheia-fr.ch

The following interactive table summarizes the observed solvent effects on selectivity in a model Pd/PtBu3-catalyzed Suzuki-Miyaura cross-coupling of a chloroaryl triflate.

| Solvent | Selectivity Profile | Proposed Rationale | Reference |

|---|---|---|---|

| Toluene | Favors C-Cl coupling | Active catalyst is neutral [Pd(PtBu3)] | nih.gov |

| THF | Favors C-Cl coupling | Active catalyst is neutral [Pd(PtBu3)] | nih.gov |

| MeCN | Favors C-OTf coupling | Stabilization of anionic [Pd(PtBu3)F]- complex | nih.gov |

| DMF | Favors C-OTf coupling | Stabilization of anionic [Pd(PtBu3)F]- complex | nih.gov |

| Water | Favors C-Cl coupling | Effect is not solely based on polarity | nih.gov |

| Methanol (B129727) | Favors C-Cl coupling | Effect is not solely based on polarity | nih.gov |

| Acetone | Favors C-Cl coupling | Effect is not solely based on polarity | nih.gov |

Photochemical Reactivity of Related Esters and Brominated Aromatics

The photochemical behavior of a molecule is dictated by how its structure responds to the absorption of light, leading to electronically excited states with distinct reactivity compared to the ground state. rsc.org For a compound like this compound, its photochemical reactivity can be inferred by examining related aromatic esters and brominated aromatic compounds.

Aromatic compounds, upon electronic excitation, can undergo a variety of transformations, including isomerization, cycloaddition, and substitution reactions. rsc.orgyoutube.com The specific pathway taken depends on the structure of the molecule and the reaction conditions. For instance, simple aromatic esters such as Methyl benzoate (B1203000) are known to undergo reactions like [2+2] cycloaddition with olefins and hydrogen abstraction, which are believed to proceed through an excited singlet state. rsc.org

The presence of a bromine atom on the aromatic ring is a critical factor in determining the photochemical reactivity. The carbon-bromine (C-Br) bond in brominated aromatic compounds can be susceptible to cleavage upon irradiation, typically with UV light. This process, known as photolytic debromination, is a key degradation pathway for compounds like polybrominated biphenyls (PBBs), which share the brominated biphenyl (B1667301) core with the title compound. nih.gov

Theoretical studies, particularly using density functional theory (DFT), have provided significant insights into the mechanisms of photolytic debromination of PBBs. nih.gov Research on 2,4,5-tribrominated biphenyl (PBB-29) showed that the para-bromine substituent was preferentially removed upon UV irradiation. Several factors were found to correlate well with the observed debromination pathways:

The energies of the resulting debromination products.

The C-Br bond length in the first excited state (S₁).

The Mulliken charge of the bromine atom in the S₁ state.

The lowest unoccupied molecular orbital (LUMO) in the S₁ state. nih.gov

These studies suggest that the sequence of bromine removal is not simply based on its position (ortho-, meta-, or para-) but on the specific arrangement pattern of bromine atoms on the biphenyl structure. nih.gov Furthermore, reductive debromination tends to occur preferentially on the benzene ring that carries a higher number of bromine substituents. nih.gov This information provides a predictive framework for understanding the potential photochemical degradation pathways of this compound.

The following table summarizes key findings from theoretical investigations into the photolytic debromination of PBBs, which can be considered analogous to the title compound.

| Parameter | Observation/Correlation in PBBs | Relevance to this compound |

| Preferential Debromination | The para-bromine substituent was found to be preferentially removed in the case of 2,4,5-tribrominated biphenyl. nih.gov | Suggests the C-Br bond at the 4-position of the phenyl ring is a likely site for photochemical cleavage. |

| Excited State Bond Length | The C-Br bond length increases in the excited state (S₁), indicating a weakening of the bond. nih.gov | The absorption of light would likely lead to an elongation and weakening of the C-Br bond, facilitating its homolytic cleavage to form an aryl radical. |

| Molecular Orbitals | The lowest unoccupied molecular orbital (LUMO) in the S₁ state is a good predictor of the debromination pathway. nih.gov | The electronic distribution in the excited state's frontier molecular orbitals will govern which C-Br bond is most susceptible to breaking. |

| Substitution Pattern | Reductive debromination preferentially occurs on the more highly brominated ring. nih.gov | As the title compound is mono-brominated, this specific rule is less directly applicable, but it highlights the influence of substituent patterns on reactivity. |

Electrochemical Reaction Pathways (theoretical consideration)

The electrochemical behavior of this compound can be theoretically considered by analyzing the known reaction pathways of its constituent functional groups: the aryl halide and the biphenyl ester system. Electrochemical methods can induce the formation of aryl radicals through either reduction or oxidation. rsc.org

Reductive Pathways:

The most common electrochemical pathway for aryl halides is reductive cleavage of the carbon-halogen bond. rsc.orgresearchgate.net This process involves the single-electron reduction of the aryl halide to form a radical anion. This intermediate is often unstable and rapidly undergoes mesolytic cleavage, breaking the carbon-bromine bond to generate an aryl radical and a bromide anion. researchgate.netnih.gov

The general mechanism can be described as:

Electron Transfer: Ar-Br + e⁻ → [Ar-Br]•⁻

Cleavage: [Ar-Br]•⁻ → Ar• + Br⁻

Aryl halides, particularly electron-rich ones, can have very negative reduction potentials, making direct electrolysis challenging. rsc.orgnih.gov To overcome this, mediated electrochemical approaches are often employed. These can involve organic mediators like 1,3-dicyanobenzene (B1664544) or metal complexes that are first reduced at the cathode and then transfer an electron to the aryl halide in solution. researchgate.net An alternative strategy involves "reduction by oxidation," where the oxidation of a species like oxalate (B1200264) at the anode generates a potent reducing agent (CO₂•⁻) in solution, which can then reduce the aryl halide. chemrxiv.orgchemrxiv.org

Furthermore, electrophotocatalysis, which combines electrochemistry with photochemistry, can generate highly reducing species capable of reducing even challenging aryl halides with very negative reduction potentials. nih.gov

Oxidative Pathways:

While less common for aryl halides, oxidative pathways can also generate aryl radicals. rsc.org For a molecule like this compound, the biphenyl system itself is susceptible to electrochemical oxidation. chemistryviews.orgacs.org The oxidation potentials of biphenyl derivatives are influenced by the substituents on the rings. acs.org

Electrochemical oxidation of biphenyls can lead to dearomatization, forming products like cyclohexadienones, a reaction that has been shown to be tolerant of halide and ester functional groups. chemistryviews.org The general process involves the removal of an electron from the π-system to form a radical cation, which can then undergo further reactions.

The theoretical electrochemical reactions for this compound can be summarized in the following table:

| Electrochemical Process | Proposed Pathway | Key Intermediates | Potential Products/Outcomes |

| Reduction (Cathodic) | Single electron transfer to the C-Br bond, followed by mesolytic cleavage. researchgate.netnih.gov | Aryl radical anion ([Ar-Br]•⁻), Aryl radical (Ar•) | Hydrodehalogenation (replacement of Br with H), Intramolecular cyclization, Intermolecular coupling reactions. researchgate.net |

| Oxidation (Anodic) | Electron removal from the biphenyl π-system. chemistryviews.orgacs.org | Biphenyl radical cation | Dearomatization products (e.g., cyclohexadienones), Polymerization, C-H functionalization. chemistryviews.orgnih.gov |

| Mediated Reduction | Electron transfer from a reduced mediator (catalyst). researchgate.net | Mediator radical anion, Aryl radical anion, Aryl radical | Similar to direct reduction but can occur at less negative potentials. researchgate.net |

| Oxidative Reduction | Generation of a strong reductant (e.g., CO₂•⁻) via an anodic process. chemrxiv.orgchemrxiv.org | Oxidized mediator, Reductant radical anion (e.g., CO₂•⁻), Aryl radical | Selective hydrodehalogenation at mild anode potentials. chemrxiv.orgchemrxiv.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula by providing a highly accurate mass measurement. For Methyl 3-(4-bromophenyl)benzoate, with a molecular formula of C₁₄H₁₁BrO₂, the theoretical monoisotopic mass can be precisely calculated.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Calculated Monoisotopic Mass | 289.99424 Da |

| Molecular Weight | 291.14 g/mol |

The data in this table is based on theoretical calculations for the specified molecular formula.

An experimental HRMS analysis would be expected to yield a mass value that is extremely close to the calculated monoisotopic mass, typically within a few parts per million (ppm), thus confirming the elemental composition. The presence of the bromine atom would be evident from the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da (for ⁷⁹Br and ⁸¹Br isotopes). While specific experimental HRMS data for this compound is not widely available in the surveyed literature, the theoretical data provides a benchmark for its identification.

The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways. Common fragmentation patterns for methyl esters include the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion, or the loss of formaldehyde (B43269) (CH₂O). The biphenyl (B1667301) structure suggests that cleavage of the bond between the two phenyl rings could also occur, leading to characteristic fragment ions.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would be separated from any impurities on a GC column and then introduced into the mass spectrometer.

The resulting mass spectrum would display the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ions. The retention time from the gas chromatogram provides an additional parameter for identification. Although specific GC-MS chromatograms and mass spectra for this compound are not readily found in public databases, the expected outcome would be a distinct peak at a characteristic retention time with a mass spectrum confirming its molecular weight and showing fragments consistent with its structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the biphenyl and benzoate (B1203000) moieties in this compound, give rise to characteristic absorption bands in the UV-Vis region.

The UV-Vis spectrum of this compound is expected to show strong absorptions due to π → π* transitions within the aromatic rings. The extended conjugation of the biphenyl system would likely result in absorption maxima at longer wavelengths compared to simple benzene (B151609) derivatives.

| Expected Transition | Approximate Wavelength Range (nm) |

|---|---|

| π → π* (Biphenyl system) | 250 - 300 |

| π → π* (Benzoate system) | 220 - 260 |

The data in this table represents expected absorption ranges based on the chromophores present in the molecule and is not based on experimental data for this specific compound.

The exact position and intensity of the absorption bands can be influenced by the solvent polarity and the substitution pattern on the aromatic rings. Detailed experimental UV-Vis spectra for this compound are not available in the reviewed scientific literature, but the predicted ranges provide a basis for its characterization. Information regarding its emission (fluorescence) properties would require specific experimental investigation.

Lack of Specific Crystallographic Data for this compound

Following a comprehensive search for scientific literature, specific crystallographic and solid-state chemistry data for the compound This compound is not available in the public domain. The conducted searches yielded information on structurally related but distinct molecules, such as constitutional isomers (e.g., Methyl 4-(3-bromophenyl)benzoate) and other brominated phenyl benzoate derivatives.

Generating an article based on the provided outline requires precise experimental data from single-crystal X-ray diffraction studies of this compound. This would include details on its specific molecular conformation, dihedral angles, the nature of its crystal packing, and the precise geometry of its intermolecular interactions.

Using data from analogous compounds would be scientifically inaccurate, as small changes in molecular structure, such as the substitution pattern on the phenyl rings, can lead to significant differences in crystal packing and intermolecular forces. Adhering to the principles of scientific accuracy and the specific constraints of the request, which mandate focusing solely on this compound, the requested article cannot be generated at this time.

Should crystallographic data for this compound become publicly available, a detailed analysis as per the requested outline could be completed.

Crystallographic Analysis and Solid State Chemistry

Analysis of Intermolecular Interactions

Weak Electrostatic and Dispersive Forces

The crystal packing of aromatic compounds such as Methyl 3-(4-bromophenyl)benzoate is significantly influenced by a combination of weak electrostatic and dispersive forces. These interactions, although individually weak, collectively provide the cohesive energy necessary for the formation of a stable crystal lattice.

Key interactions expected to be present include:

Halogen Bonds (XB): The bromine atom on the phenyl ring is a potential halogen bond donor. It possesses a region of positive electrostatic potential, known as a σ-hole, opposite the C-Br covalent bond. This allows for attractive interactions with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen of the ester group (C-Br···O=C) or even another bromine atom (Br···Br). The nature of halogen bonds is complex, involving contributions from electrostatics, polarization, and dispersion. acs.org Dimers comprising weaker halogen bonds, like those involving bromine, are often principally dispersive in nature with some electrostatic contributions. acs.org In the crystal structures of related compounds like 4-bromophenyl 4-bromobenzoate (B14158574), short Br···Br interactions have been observed to connect molecules into chains. researchgate.net

Hydrogen Bonds: While lacking strong hydrogen bond donors like -OH or -NH, the molecule can participate in weak C-H···O and C-H···π hydrogen bonds. The aromatic and methyl C-H groups can act as weak donors, interacting with the carbonyl oxygen (a hydrogen bond acceptor) or the electron-rich π-systems of the phenyl rings on neighboring molecules. These interactions are crucial in guiding the supramolecular assembly.

π-π Stacking Interactions: The planar phenyl rings facilitate π-π stacking. These interactions are driven by a combination of electrostatic and van der Waals forces and can occur in various geometries, such as face-to-face or offset (slipped-stack) arrangements. Slipped antiparallel stacking interactions are often important for generating layers within the crystal structure. iucr.org

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments, defining a region where the contribution from the molecule of interest is greater than that of all other molecules. The properties mapped onto this surface provide a detailed picture of the crystal packing environment.

While a specific analysis for this compound is not available, data from analogous compounds illustrate the expected findings. For example, a Hirshfeld analysis on a related bromophenyl-containing molecule revealed the following distribution of intermolecular contacts:

This table represents typical contributions for related brominated aromatic compounds and serves as an illustrative example. The values for H···H and C···H contacts are drawn from a representative analysis of a complex organic molecule. iucr.org

The fingerprint plots would show distinct spikes and patterns corresponding to specific interactions like Br···H and O···H contacts, allowing for a direct comparison of the interaction patterns between different polymorphs or related structures. acs.org

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit different physical properties, such as stability, solubility, and mechanical behavior. The study of trimorphs of the closely related compound 4-bromophenyl 4-bromobenzoate (BPBB) provides significant insight into the principles applicable to this compound. researchgate.netrsc.org

The three known polymorphs of BPBB display remarkably different mechanical properties: one is elastic, one is brittle, and the third is plastic. researchgate.netresearchgate.net These differences are attributed directly to the distinct spatial arrangements of weak non-covalent bonds, particularly halogen bonds (Br···Br and O···Br), in their respective crystal lattices. researchgate.net

Elastic Form: Characterized by weak, isotropic intermolecular interactions and a cross-interlocking crystal structure. The forces are distributed in such a way that the crystal can deform under stress and then return to its original state. researchgate.net

Brittle Form: In this polymorph, strong, directional interactions are likely aligned in a way that does not easily accommodate stress, leading to fracture.

Plastic Form: This form likely possesses slip planes, where layers of molecules can slide past one another under mechanical stress without fracturing, resulting in permanent deformation. researchgate.net

This phenomenon highlights how subtle variations in crystal packing, governed by the interplay of weak forces, can have profound macroscopic consequences. Crystal engineering aims to control this. By understanding the dominant intermolecular synthons (reliable interaction patterns), it may be possible to design and crystallize a specific polymorph of this compound with desired properties. For instance, encouraging the formation of C-Br···O synthons over π-π stacking through the choice of crystallization solvent or temperature could potentially lead to a new polymorphic form with a different crystal packing and, consequently, different physical properties.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to methyl 3-(4-bromophenyl)benzoate and related molecules to understand their fundamental properties.

Geometry Optimization and Energetic Landscapes

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzoate (B1203000) derivatives, DFT calculations have been used to determine optimized geometric parameters such as bond lengths and angles. For instance, in a related molecule, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, the O1–C2 bond was found to be the shortest at 1.333 Å, while the O1–C1 bond was the longest at 1.419 Å within the benzoate moiety. acs.org Torsion angles are also determined, which in some benzoate-containing molecules indicate a relatively flat conformation with slight twists between the phenyl rings. acs.org These computational results can be compared with experimental data from X-ray crystallography to validate the theoretical model.

Vibrational Frequency Calculations and Spectral Simulation

Vibrational frequency calculations are a key application of DFT, allowing for the simulation of infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions. ejournal.byresearchgate.net For example, the aromatic C-C skeletal stretching vibrations are typically expected in the 1400–1625 cm⁻¹ region. researchgate.net Anharmonic frequency calculations, which account for the non-parabolic nature of the potential energy surface, can provide more accurate predictions, especially for C-H stretching vibrations. arxiv.org In some cases, unexpected shifts in vibrational frequencies can be explained by couplings between different vibrational modes, which can be elucidated through detailed computational analysis. arxiv.org

Molecular Orbital Analysis (HOMO-LUMO, Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for understanding a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and polarizability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net For various organic molecules, DFT calculations have been used to determine the energies of these orbitals and visualize their spatial distribution. researchgate.net These analyses help in predicting sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP map displays different values of the electrostatic potential on the molecular surface using a color scale. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netnih.gov For various molecules, MEP analysis has been used to identify the most likely sites for intermolecular interactions, including hydrogen bonding. researchgate.netnih.gov

Advanced Quantum Chemical Methods

Beyond standard DFT calculations, more advanced methods can provide deeper insights into the electronic structure and bonding of molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study hyperconjugative interactions, charge delocalization, and the nature of chemical bonds within a molecule. rsc.orgdergipark.org.tr It provides a description of the Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding and Rydberg) orbitals. The analysis of interactions between filled Lewis-type NBOs and empty non-Lewis-type NBOs can quantify the extent of electron delocalization, which contributes to the molecule's stability. dergipark.org.tr For example, NBO analysis can reveal the percentage of s and p character in hybrid orbitals, providing a detailed picture of the hybridization scheme. youtube.com This method helps in understanding the electronic delocalization from donor (Lewis) to acceptor (non-Lewis) orbitals, which is crucial for explaining various molecular properties. rsc.org

Based on a comprehensive review of available scientific literature, there is no specific research focusing on the theoretical and computational chemistry of the compound This compound . Detailed studies, including Time-Dependent Density Functional Theory (TD-DFT) for excited states, Molecular Dynamics (MD) simulations, and specific predictions of its electronic and optical properties, have not been published.

Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections and subsections as outlined. The information required to generate content on its conformational dynamics, bond dissociation energy, hyperpolarizability, and reactivity descriptors is not present in the current body of scientific work.

General principles of computational chemistry suggest that such studies are feasible. For instance, TD-DFT is a widely used method for analyzing electronic excitations in molecules. Similarly, MD simulations could elucidate the conformational flexibility of the biphenyl (B1667301) linkage and the ester group. Calculations of bond dissociation energies, often performed using DFT methods like ωB97X-D, could predict the stability of various bonds within the molecule. Furthermore, theoretical calculations could predict its nonlinear optical (NLO) activity and reactivity patterns. However, without specific studies on this compound, any discussion would be purely hypothetical and not based on published research as required.

Applications in Advanced Organic Synthesis and Materials Science

As a Versatile Intermediate in Multi-Step Organic Synthesis

In the realm of chemical synthesis, Methyl 3-(4-bromophenyl)benzoate serves as a crucial intermediate or building block for constructing more intricate molecules. lookchem.com The presence of both a bromine atom and a methyl ester group within its structure allows for a wide range of chemical modifications and functionalizations. lookchem.com This versatility makes it an important component in multi-step synthetic pathways. libretexts.org

The bromine atom, in particular, is a key functional group that can be substituted or participate in various coupling reactions, a common strategy in organic synthesis to form new carbon-carbon or carbon-heteroatom bonds. lookchem.comsci-hub.se This reactivity is fundamental to the construction of complex molecular frameworks from simpler precursors. rsc.org The ester group can also be modified, for instance, through hydrolysis to a carboxylic acid or reaction with other nucleophiles, further adding to the compound's synthetic utility. lookchem.com

Role in the Synthesis of Complex Organic Molecules

The structural attributes of this compound make it an important reagent in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. lookchem.com Its utility has been demonstrated in the preparation of isoxazolylmethoxypyrazole derivatives. lookchem.com These derivatives are of significant interest as they exhibit antagonism towards the farnesoid X receptor (FXR), a key target in the development of treatments for various metabolic disorders like cholestasis, dyslipidemia, and non-alcoholic steatohepatitis. lookchem.com

The synthesis of such complex molecules often involves a series of carefully planned steps where intermediates like this compound introduce specific structural motifs that are essential for the final product's biological activity. mdpi.comrug.nl

Table 1: Research Findings on the Synthetic Utility of this compound

| Application Area | Target Molecule Class | Significance |

| Pharmaceutical Synthesis | Isoxazolylmethoxypyrazole derivatives | Farnesoid X receptor (FXR) antagonism for treating metabolic disorders. lookchem.com |

| Chemical Synthesis | Complex organic compounds | Serves as a key building block for further functionalization. lookchem.com |

Potential as a Precursor for Advanced Materials Development

Beyond its role in synthesizing discrete organic molecules, this compound and structurally related compounds hold potential as precursors for the development of advanced materials. The biphenyl (B1667301) structure is a common core in molecules designed for materials science applications, such as liquid crystals and organic light-emitting diodes (OLEDs).

The rigid nature of the biphenyl backbone combined with the potential for functionalization at the bromo and ester positions allows for the systematic design of molecules with specific electronic and photophysical properties. For instance, related bromophenyl compounds are utilized in the synthesis of Schiff base esters that exhibit liquid crystalline properties. mdpi.com The development of such materials is in high demand for various applications. mdpi.com The ability to introduce different substituents through reactions at the bromine position could be used to tune the mesomorphic and optical properties of these materials.

Table 2: Potential Applications in Materials Science

| Potential Material Type | Relevant Structural Feature | Potential Application |

| Liquid Crystals | Rigid biphenyl core | Displays, sensors |

| Organic Light-Emitting Diodes (OLEDs) | Aromatic structure for charge transport | Solid-state lighting, flexible screens |

| Functional Polymers | Reactive sites for polymerization | Specialty plastics, membranes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.